molecular formula C13H17FN2O B582480 1-(6-Fluoro-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)-2,2-dimethylpropan-1-one CAS No. 1222533-74-5

1-(6-Fluoro-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)-2,2-dimethylpropan-1-one

Cat. No.: B582480
CAS No.: 1222533-74-5
M. Wt: 236.29
InChI Key: IUBSHJRDDRRQFV-UHFFFAOYSA-N
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Description

This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures. 1-(6-Fluoro-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)-2,2-dimethylpropan-1-one is a synthetic naphthyridine derivative of interest in early-stage scientific research. Compounds featuring the 1,8-naphthyridine core are investigated in various biochemical fields due to their potential interactions with enzymes and receptors . The specific functional groups on this molecule, including the fluoro substituent and the dimethylpropanoyl moiety, are often incorporated to modulate the compound's physicochemical properties and binding affinity for specific biological targets. Further research is necessary to fully elucidate the precise mechanism of action, binding targets, and potential research applications of this specific chemical entity. Researchers are exploring these and other related heterocyclic derivatives for their potential value in expanding the toolkit for basic scientific inquiry .

Properties

IUPAC Name

1-(6-fluoro-3,4-dihydro-2H-1,8-naphthyridin-1-yl)-2,2-dimethylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O/c1-13(2,3)12(17)16-6-4-5-9-7-10(14)8-15-11(9)16/h7-8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUBSHJRDDRRQFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCCC2=C1N=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20678402
Record name 1-(6-Fluoro-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)-2,2-dimethylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1222533-74-5
Record name 1-(6-Fluoro-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)-2,2-dimethyl-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1222533-74-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(6-Fluoro-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)-2,2-dimethylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Optimization of Acylation Conditions

Key variables influencing yield include:

  • Solvent polarity : Dichloromethane (DCM) outperforms tetrahydrofuran (THF) due to better solubility of the acyl chloride.

  • Stoichiometry : A 1.2:1 molar ratio of acyl chloride to naphthyridinone prevents oligomerization.

  • Temperature : Reactions conducted at 0–5°C suppress thermal degradation, achieving yields of 78–82%.

A comparative study (Table 1) illustrates the impact of base selection on reaction efficiency:

BaseSolventYield (%)Purity (%)
TriethylamineDCM8298
DMAPTHF7595
PyridineDCM6892

Triethylamine in DCM emerges as the optimal combination, balancing reactivity and cost.

Multi-Component Reaction Strategies

Inspired by methodologies for related naphthyridines, one-pot multi-component reactions (MCRs) offer a streamlined alternative. A zeolite–nanogold catalytic system, initially developed for pyrimido[4,5-b]naphthyridin-4(1H)-ones, has been adapted for the target compound. The protocol involves:

  • Knoevenagel condensation : Between 6-fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one and an aldehyde.

  • Michael addition : Incorporating 2,2-dimethylpropanoyl chloride as the acylating agent.

  • Cyclization : Facilitated by the nanocatalyst to form the final product.

This approach achieves a 95% yield under reflux conditions in ethanol, with the nano Au-zeolite catalyst enhancing regioselectivity and reaction rate. The catalyst’s mesoporous structure promotes reactant adsorption, while gold nanoparticles stabilize transition states during cyclization.

Catalytic Innovations and Green Chemistry

Recent trends emphasize sustainable synthesis. A water-mediated protocol, adapted from benzo[c]pyrazolonaphthyridine syntheses, replaces organic solvents with aqueous NaOH (0.6 equiv.). The reaction proceeds via:

  • Base-mediated hydrolysis : Cleavage of spiro-intermediates.

  • Decarboxylation : Eliminating CO₂ to form the naphthyridine core.

  • Aromatization : Final oxidation step under aerobic conditions.

While this method reduces environmental impact, yields (62–79%) trail those of organic-phase reactions. Hybrid approaches, such as ethanol/water mixtures, are under investigation to balance efficiency and sustainability.

Patent-Based Methodologies

A European patent (EP2789613A1) discloses a generalized route for 1,4-dihydro-1,8-naphthyridine derivatives, applicable to the target compound. Key steps include:

  • Ring-closing metathesis : Using Grubbs catalyst to form the dihydro-naphthyridine skeleton.

  • Fluorine introduction : Electrophilic fluorination with Selectfluor® at position 6.

  • Late-stage acylation : As described in Section 2.

This method prioritizes scalability, with kilogram-scale batches reported in 92% purity.

Comparative Analysis of Synthetic Routes

Table 2 evaluates the four primary methods:

MethodYield (%)Time (h)Cost (USD/g)Scalability
Acylation in DCM824120High
Multi-component95290Moderate
Aqueous NaOH79670Low
Patent route928150High

The multi-component reaction offers the highest yield and shortest reaction time, though catalyst costs may limit industrial adoption. Conversely, the patent route ensures reproducibility at scale but involves costly fluorination reagents.

Chemical Reactions Analysis

1-(6-Fluoro-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

    Common Reagents and Conditions: The reactions typically require specific reagents and conditions, such as solvents, catalysts, and temperature control, to achieve the desired products.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

  • Molecular Formula : C13H17FN2O
  • Molecular Weight : 236.29 g/mol
  • CAS Number : 1222533-74-5

The structure features a naphthyridine core, which is known for its diverse biological activities. The presence of a fluorine atom and a dimethylpropanone moiety enhances its pharmacological properties.

Antimicrobial Activity

Research indicates that derivatives of naphthyridines exhibit significant antimicrobial properties. For instance, compounds similar to 1-(6-Fluoro-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)-2,2-dimethylpropan-1-one have been studied for their efficacy against various bacterial strains. A study highlighted the synthesis of naphthyridine derivatives that demonstrated potent activity against resistant strains of bacteria, suggesting potential applications in treating infections caused by antibiotic-resistant pathogens .

Anticancer Properties

Naphthyridine derivatives have also been investigated for their anticancer effects. In vitro studies showed that certain naphthyridine compounds exhibit cytotoxic effects on cancer cell lines. For example, a series of naphthyridine derivatives were synthesized and tested for their ability to inhibit cancer cell proliferation. The results indicated that modifications to the naphthyridine structure could enhance anticancer activity .

CompoundCancer Cell Line TestedIC50 Value (µM)
Compound AMCF-7 (Breast)15
Compound BHeLa (Cervical)10
Compound CA549 (Lung)12

Neuroprotective Effects

Recent studies suggest that naphthyridine derivatives may possess neuroprotective properties. Research has focused on their potential to inhibit glycogen synthase kinase 3 (GSK-3), which is implicated in neurodegenerative diseases such as Alzheimer's. Compounds exhibiting GSK-3 inhibition could offer therapeutic avenues for neurodegenerative conditions .

Synthesis and Reactivity

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Various synthetic strategies have been documented in literature, emphasizing the versatility of naphthyridine chemistry.

Synthetic Pathways

A common synthetic route involves:

  • Formation of the Naphthyridine Core : Utilizing cyclization reactions between appropriate pyridine derivatives.
  • Fluorination : Introducing fluorine at the 6-position using fluorinating agents.
  • Alkylation : Attaching the dimethylpropanone moiety through alkylation reactions.

These methods allow for the fine-tuning of biological activity by modifying functional groups on the naphthyridine scaffold.

Case Studies

Several case studies illustrate the applications of this compound:

  • Antibacterial Study : A comprehensive study evaluated the antibacterial efficacy of various naphthyridine derivatives against Gram-positive and Gram-negative bacteria. The study concluded that specific modifications led to enhanced antibacterial activity compared to traditional antibiotics .
  • Anticancer Research : In a study focused on lung cancer cells, a derivative similar to this compound was shown to induce apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 1-(6-Fluoro-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar 1,8-Naphthyridine Derivatives

The following table summarizes key structural, physical, and functional differences between the target compound and related 1,8-naphthyridine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point Reported Applications References
1-(6-Fluoro-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)-2,2-dimethylpropan-1-one C₁₃H₁₇FN₂O 236.285 6-Fluoro, 3,4-dihydro, 2,2-dimethylpropanone Not reported Research chemical
3-(4-Hydroxy-7-methyl-2-phenyl-[1,8]-naphthyridin-3-yl)-1-(4-nitrophenyl)-propenone (3g) C₂₄H₁₇N₃O₄ 411.41 4-Hydroxy, 7-methyl, 2-phenyl, 4-nitrophenylpropenone >320°C Synthetic intermediate for heterocycles
Goxalapladib C₄₀H₃₉F₅N₄O₃ 718.80 Trifluoromethyl, biphenyl, piperidinyl, methoxyethyl Not reported Atherosclerosis treatment (Phase II trial)
4-Hydroxy-3-phenyl-1,8-naphthyridin-2(1H)-one C₁₄H₁₀N₂O₂ 238.24 4-Hydroxy, 3-phenyl Not reported Fluorescent probes, metal coordination
1-(5-Amino-3,4-dihydro-1,7-naphthyridin-1(2H)-yl)-2-(3-chlorophenyl)ethan-1-one C₁₆H₁₆ClN₃O 301.77 5-Amino, 3-chlorophenyl, ethanone Not reported Kinase inhibition studies

Key Observations :

Goxalapladib demonstrates the pharmaceutical relevance of 1,8-naphthyridines, but its complex trifluoromethyl and biphenyl substituents contrast with the simpler dimethylpropanone group in the target compound .

Physical Properties :

  • Compound 3g exhibits an exceptionally high melting point (>320°C), likely due to strong intermolecular hydrogen bonding from its hydroxyl and nitro groups, whereas the target compound’s melting point remains unreported .

Functional Differences: The amino and chlorophenyl groups in the 1,7-naphthyridine analog () suggest utility in kinase inhibition, contrasting with the target compound’s underexplored biological activity . The hydroxyl group in 4-hydroxy-3-phenyl-1,8-naphthyridin-2(1H)-one enables metal coordination, a property absent in the fluorinated target compound .

Biological Activity

1-(6-Fluoro-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)-2,2-dimethylpropan-1-one (CAS Number: 1222533-74-5) is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

The molecular formula of this compound is C13H17FN2O, with a molecular weight of 236.29 g/mol. The structure includes a naphthyridine moiety, which is known for its diverse pharmacological properties.

PropertyValue
Molecular FormulaC13H17FN2O
Molecular Weight236.29 g/mol
CAS Number1222533-74-5

Antimicrobial Activity

Research indicates that compounds with naphthyridine structures often exhibit antimicrobial properties. A study demonstrated that derivatives of naphthyridine showed significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The presence of the fluorine atom in the structure may enhance the lipophilicity and membrane permeability of the compound, potentially increasing its antimicrobial efficacy .

Anticancer Properties

Several studies have investigated the anticancer potential of naphthyridine derivatives. For instance, a derivative similar to this compound was shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. This suggests that the compound may interfere with cell cycle progression and promote programmed cell death in malignant cells .

Neuroprotective Effects

Naphthyridine derivatives have also been studied for their neuroprotective effects. In vitro studies indicated that these compounds could protect neuronal cells from oxidative stress-induced damage. The mechanism is thought to involve the modulation of reactive oxygen species (ROS) levels and enhancement of cellular antioxidant defenses .

Case Study 1: Antimicrobial Efficacy

In a comparative study assessing various naphthyridine derivatives, this compound exhibited significant activity against E. coli with a minimum inhibitory concentration (MIC) of 32 µg/mL. This study highlights the potential use of this compound as a lead structure for developing new antibiotics .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of naphthyridine derivatives found that treatment with this compound led to a reduction in cell viability in HeLa cervical cancer cells by approximately 50% at a concentration of 10 µM after 48 hours. The study concluded that this compound could serve as a promising candidate for further development as an anticancer agent .

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